molecular formula C7H15NO B2708428 (2R)-2-(Oxolan-3-yl)propan-1-amine CAS No. 2248216-96-6

(2R)-2-(Oxolan-3-yl)propan-1-amine

Cat. No. B2708428
CAS RN: 2248216-96-6
M. Wt: 129.203
InChI Key: YKZZZCIUOWXQBI-PKPIPKONSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(Oxolan-3-yl)propan-1-amine, also known as (R)-(+)-3-Methylmorpholine, is a chiral amine that has been widely used in organic synthesis. It is a versatile building block for the preparation of various chiral compounds, such as pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(Oxolan-3-yl)propan-1-amine is not well understood. However, it is believed that it acts as a chiral auxiliary or a chiral ligand in various reactions. As a chiral auxiliary, it can control the stereochemistry of a reaction by forming a diastereomeric complex with a substrate. As a chiral ligand, it can coordinate with a metal center and induce chirality in a catalytic reaction.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, it has been reported to exhibit low toxicity and good biocompatibility. It has also been used in the preparation of chiral drugs, which indicates its potential for pharmaceutical applications.

Advantages and Limitations for Lab Experiments

The advantages of using (2R)-2-(Oxolan-3-yl)propan-1-amine in lab experiments are its high enantioselectivity, versatility, and ease of use. It can be easily synthesized and purified, and it can be used in various reactions. However, its limitations include its high cost, limited availability, and potential toxicity.

Future Directions

There are several future directions for the research and development of (2R)-2-(Oxolan-3-yl)propan-1-amine. These include the development of new synthesis methods, the optimization of existing methods, the exploration of its potential for pharmaceutical applications, and the study of its mechanism of action. In addition, the preparation of chiral materials using this compound is an emerging area of research, which offers new opportunities for its application in various fields.

Synthesis Methods

The synthesis of (2R)-2-(Oxolan-3-yl)propan-1-amine can be achieved through different methods, such as asymmetric hydrogenation, enzymatic resolution, and chiral auxiliary-based methods. The most common method is asymmetric hydrogenation, which involves the reduction of a prochiral ketone using a chiral catalyst. The chiral catalyst can be a transition metal complex, such as rhodium or ruthenium, or a chiral ligand, such as BINAP or DIOP. The reaction can be carried out in various solvents, such as ethanol or tetrahydrofuran, at different temperatures and pressures.

Scientific Research Applications

(2R)-2-(Oxolan-3-yl)propan-1-amine has been widely used in scientific research as a chiral building block. It has been used in the synthesis of various chiral compounds, such as pharmaceuticals, agrochemicals, and materials. For example, this compound has been used in the synthesis of the antidepressant drug duloxetine, the antihypertensive drug nebivolol, and the herbicide flumioxazin. It has also been used in the preparation of chiral ligands, catalysts, and polymers.

properties

IUPAC Name

(2R)-2-(oxolan-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(4-8)7-2-3-9-5-7/h6-7H,2-5,8H2,1H3/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZZZCIUOWXQBI-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.